Lewis X Trisaccharide, Methyl Glycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewis X Trisaccharide, Methyl Glycoside is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
Lewis X Trisaccharide, Methyl Glycoside primarily targets selectins , a family of cell adhesion molecules . Selectins play a crucial role in mediating interactions between cells, particularly in the immune system .
Mode of Action
This compound binds to selectins, thereby modulating their activity . The binding of this compound to selectins can inhibit the interactions that these molecules typically mediate, which can lead to changes in cellular behavior .
Biochemical Pathways
As an O-glycoside, this compound is involved in the formation of glycoside bonds, a fundamental aspect of the structure and function of glycans. Glycans, in turn, play key roles in various biological processes, including cell-cell interactions, immune response, and pathogen recognition.
Pharmacokinetics
Like other glycosides, it is expected to be metabolized by glycosidases.
Result of Action
The binding of this compound to selectins can lead to anti-inflammatory effects . By inhibiting selectin-mediated cell-cell interactions, this compound can potentially modulate inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to selectins may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound .
Biochemical Analysis
Biochemical Properties
Lewis X Trisaccharide, Methyl Glycoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of a glycoside bond, which is a fundamental aspect of the structure and function of glycans .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reducing end of the molecule plays a key role in this mechanism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors
Preparation Methods
The synthesis of Lewis X Trisaccharide, Methyl Glycoside involves several key steps. One common method is the condensation of a glycosyl donor with a glycosyl acceptor. For example, the imidate glycosyl donor can be condensed with a trisaccharide glycosyl acceptor to form the desired product . The reaction conditions typically involve the use of promoters such as potassium carbonate in acetone, and the reaction is carried out under controlled temperatures to ensure the formation of the glycosidic bond .
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production and purification processes .
Chemical Reactions Analysis
Lewis X Trisaccharide, Methyl Glycoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as periodic acid, leading to the cleavage of glycosidic bonds and formation of aldehyde groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting aldehyde groups to alcohols.
Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include sodium borohydride for reduction, periodic acid for oxidation, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lewis X Trisaccharide, Methyl Glycoside has numerous applications in scientific research:
Chemistry: It is used to study carbohydrate chemistry and the formation of glycosidic bonds.
Biology: The compound is crucial in understanding protein-glycan interactions and the role of glycans in biological systems.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Comparison with Similar Compounds
Lewis X Trisaccharide, Methyl Glycoside is unique due to its specific glycan structure, which distinguishes it from other similar compounds. Some similar compounds include:
Lewis A Trisaccharide, Methyl Glycoside: Similar in structure but differs in the arrangement of glycan units.
Lewis Y Trisaccharide, Methyl Glycoside: Another related compound with a different glycan configuration.
Sialyl this compound: Contains an additional sialic acid residue, altering its biological properties.
These compounds share similarities in their glycan structures but differ in their specific configurations and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWUCRJWBOBDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.